
Nickel--zirconium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-zirconium (5/1) is a compound consisting of nickel and zirconium in a 5:1 atomic ratio. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. Nickel-zirconium alloys are particularly noted for their high-temperature stability, corrosion resistance, and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-zirconium (5/1) can be synthesized through various methods, including:
Hydrothermal Process: This involves the reaction of nickel and zirconium precursors under high temperature and pressure conditions in an aqueous solution.
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Industrial Production Methods: In industrial settings, nickel-zirconium alloys are often produced through:
Melting and Casting: The metals are melted together and cast into the desired shape. This method is commonly used for producing bulk materials.
Powder Metallurgy: This involves mixing nickel and zirconium powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid piece.
Chemical Reactions Analysis
Types of Reactions: Nickel-zirconium (5/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form nickel oxide and zirconium oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to produce pure nickel and zirconium metals.
Substitution: Nickel-zirconium can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions:
Oxidation: Typically carried out at high temperatures in the presence of oxygen or air.
Reduction: Often performed using hydrogen gas at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Pure nickel (Ni) and zirconium (Zr).
Substitution: Various substituted nickel or zirconium compounds depending on the reagents used.
Scientific Research Applications
Nickel-zirconium (5/1) has a wide range of applications in scientific research, including:
Materials Science: The compound is used in the development of high-temperature and corrosion-resistant materials.
Energy Storage: The compound is investigated for its potential use in hydrogen storage and battery technologies.
Mechanism of Action
The mechanism by which nickel-zirconium (5/1) exerts its effects depends on its application:
Comparison with Similar Compounds
- Nickel-Titanium (5/1)
- Nickel-Hafnium (5/1)
- Nickel-Aluminum (5/1)
Properties
CAS No. |
12059-29-9 |
|---|---|
Molecular Formula |
Ni5Zr |
Molecular Weight |
384.69 g/mol |
IUPAC Name |
nickel;zirconium |
InChI |
InChI=1S/5Ni.Zr |
InChI Key |
XXBWIMAABZDULV-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


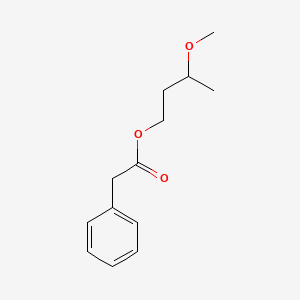
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
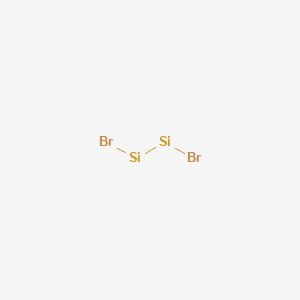
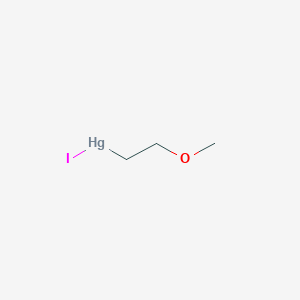

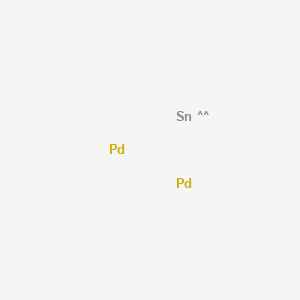
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
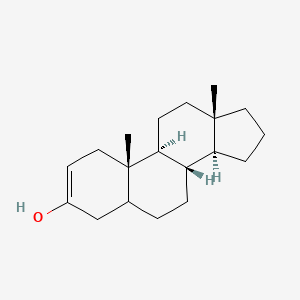
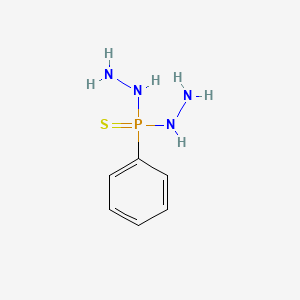
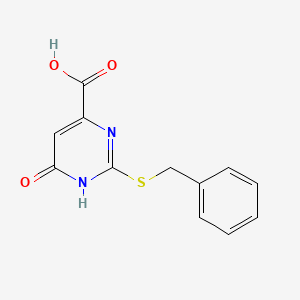

![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

